molecular formula C21H31NSi B2530456 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline CAS No. 162088-03-1

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline

Cat. No.: B2530456
CAS No.: 162088-03-1
M. Wt: 325.571
InChI Key: GDGYDFQZIQRXKG-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline is a chemical compound with the molecular formula C19H31NOSi. It is characterized by the presence of a tert-butyldimethylsilyl group attached to a phenyl ring, which is further connected to an N,N-dimethylaniline moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with a tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Tetrabutylammonium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding sulfoxides or sulfones, while reduction can yield amines or alcohols .

Scientific Research Applications

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as a protecting group for amines and alcohols in organic synthesis.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline exerts its effects involves the interaction of the tert-butyldimethylsilyl group with various molecular targets. This interaction can lead to the stabilization of reactive intermediates and the protection of functional groups during chemical reactions. The molecular pathways involved include the formation of silyl ethers and the stabilization of transition states .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline is unique due to its specific combination of a tert-butyldimethylsilyl group with a phenyl and N,N-dimethylaniline moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

IUPAC Name

4-[[tert-butyl(dimethyl)silyl]-phenylmethyl]-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31NSi/c1-21(2,3)23(6,7)20(17-11-9-8-10-12-17)18-13-15-19(16-14-18)22(4)5/h8-16,20H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGYDFQZIQRXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C(C1=CC=CC=C1)C2=CC=C(C=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31NSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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